1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea

Description

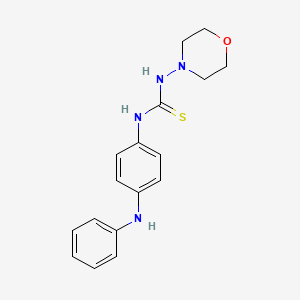

1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea is a thiourea derivative characterized by a central thiourea (-N-C(=S)-N-) moiety flanked by a 4-anilinophenyl group and a morpholine ring. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, antimicrobial properties, and modulation of cellular pathways. The morpholine substituent enhances solubility and bioavailability compared to purely aromatic substituents, while the 4-anilinophenyl group contributes to π-π stacking interactions and target binding .

Properties

CAS No. |

516458-10-9 |

|---|---|

Molecular Formula |

C17H20N4OS |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1-(4-anilinophenyl)-3-morpholin-4-ylthiourea |

InChI |

InChI=1S/C17H20N4OS/c23-17(20-21-10-12-22-13-11-21)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-9,18H,10-13H2,(H2,19,20,23) |

InChI Key |

BTAPFTLAHVLGGY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

solubility |

12.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 4-anilinophenyl isothiocyanate with morpholine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine group.

Substitution: The aniline and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the thiourea moiety forming hydrogen bonds or covalent bonds with the target, leading to inhibition or activation of the target’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Anilinophenyl)-3-(2-chlorophenyl)urea (D1)

- Structure : Replaces the morpholine-thiourea group with a 2-chlorophenyl-urea moiety.

- Biological Activity: Identified as a lead compound in phenotypic screening using mouse embryonic stem cells (mESCs). At 5 µM, it altered colony sphere size, suggesting effects on stem cell differentiation or proliferation .

- The 2-chlorophenyl group increases lipophilicity compared to morpholine.

N-(4-Anilinophenyl)benzamide

- Structure : Contains a benzamide group (-C(=O)-NH-) instead of thiourea.

- Biological Activity: A potent diguanylate cyclase (DGC) inhibitor with IC50 values of 1 µM (VC2370 enzyme) and 17.83 µM (WspR enzyme). It disrupts biofilm formation in V. cholerae and P. aeruginosa by reducing intracellular c-di-GMP levels .

- Key Difference : The amide group provides rigidity and planar geometry, contrasting with the flexible thiourea linker. This structural difference may influence target specificity.

1-(4-Anilinophenyl)-3-(3,3-diphenylpropyl)thiourea

- Structure : Shares the thiourea core but substitutes morpholine with a 3,3-diphenylpropyl group.

- Physicochemical Properties : Higher lipophilicity (XLogP3 = 6.8 vs. ~3.5 for morpholine derivatives) and molecular weight (437.6 g/mol vs. ~350 g/mol), which may limit solubility and membrane permeability .

- Biological Relevance: Noted in chemical databases but lacks explicit activity data, highlighting the critical role of substituent choice in optimizing drug-like properties.

1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea

- Structure : Urea analog with a 4-chlorophenyl group and morpholine.

- Structural Features : The morpholine ring adopts a chair conformation, as confirmed by X-ray crystallography. The urea group forms hydrogen-bonded dimers in the crystal lattice .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Enzyme Inhibition Profiles

Key Research Findings

- Thiourea vs. Urea/Amide : Thiourea derivatives generally exhibit stronger hydrogen-bonding capacity due to the thiocarbonyl group, which may enhance target binding compared to urea or amide analogs .

- Role of Morpholine : The morpholine ring improves aqueous solubility and pharmacokinetic profiles, making it preferable over lipophilic groups like diphenylpropyl in drug design .

- Substituent Effects: Electron-withdrawing groups (e.g., chlorine in D1) increase metabolic stability but may reduce cell permeability. The 4-anilinophenyl group balances aromatic interactions and solubility .

Biological Activity

1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea, a compound belonging to the thiourea class, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its structure consists of a morpholine ring linked to a thiourea moiety and an aniline derivative, contributing to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. The compound was shown to inhibit cell proliferation in various cancer types, including breast and lung cancers.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Corrosion Inhibition

While primarily studied for its biological activities, this compound has been explored for its corrosion inhibition properties in mild steel environments. Research indicates that it acts as an effective inhibitor in acidic media, showcasing a corrosion inhibition efficiency exceeding 90% under specific conditions .

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Antimicrobial Action : Interference with bacterial cell wall synthesis and function.

- Corrosion Inhibition : Formation of protective films on metal surfaces that prevent corrosive attacks.

Study 1: Anticancer Efficacy

A notable study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC values significantly lower than those of conventional chemotherapeutics. Histological analysis confirmed increased apoptosis in treated cells compared to controls.

Study 2: Antimicrobial Testing

In another study, the compound was tested against various microbial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain, revealing potent activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Data Summary

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | IC < 10 µM | Apoptosis induction |

| Antimicrobial | MIC < 50 µg/mL | Disruption of cell membranes |

| Corrosion Inhibition | >90% efficiency | Protective film formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.